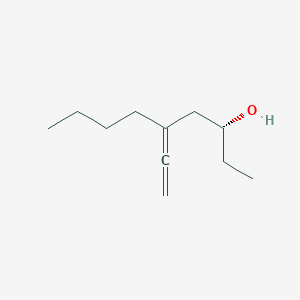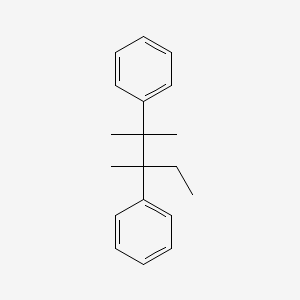
1,1'-(2,3-Dimethylpentane-2,3-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene: is an organic compound with the molecular formula C18H22 2,3-Dimethyl-2,3-diphenylbutane . This compound is characterized by its two benzene rings attached to a central 2,3-dimethylpentane backbone. It is a white to light yellow crystalline powder or flakes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene can be synthesized through the reaction of 2,3-dimethyl-2,3-diphenylbutane with appropriate reagents under controlled conditions. The synthesis involves the alkylation of benzene with 2,3-dimethyl-2,3-diphenylbutane in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the compound. The product is then purified through crystallization and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like to produce the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene involves its interaction with molecular targets and pathways. The compound can act as a radical initiator, facilitating polymerization and crosslinking reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethylpentane
- 2,3-Dimethyl-2,3-diphenylbutane
- 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
Comparison: 1,1’-(2,3-Dimethylpentane-2,3-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
824400-78-4 |
|---|---|
Molekularformel |
C19H24 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
(2,3-dimethyl-2-phenylpentan-3-yl)benzene |
InChI |
InChI=1S/C19H24/c1-5-19(4,17-14-10-7-11-15-17)18(2,3)16-12-8-6-9-13-16/h6-15H,5H2,1-4H3 |
InChI-Schlüssel |
QYRGJWYDKMXJGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
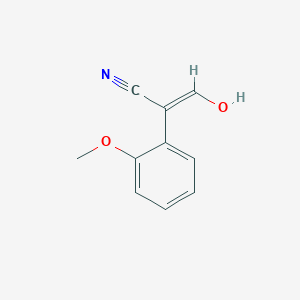

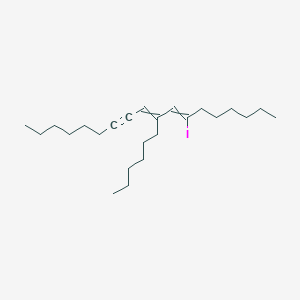
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
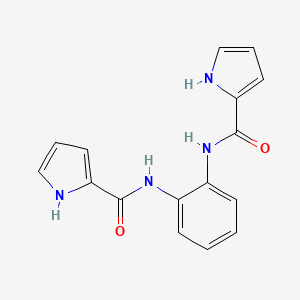
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)


![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
